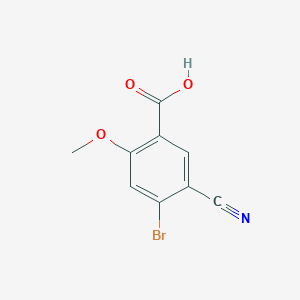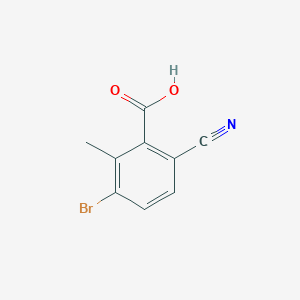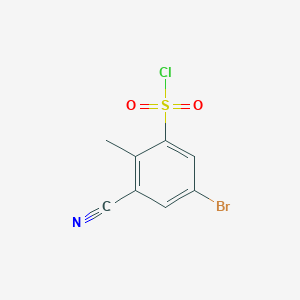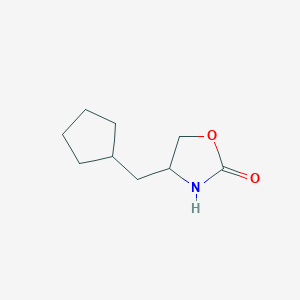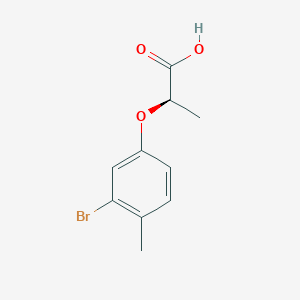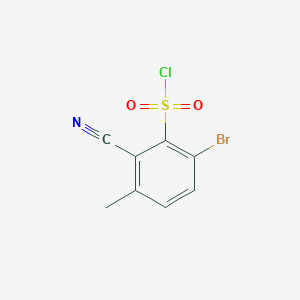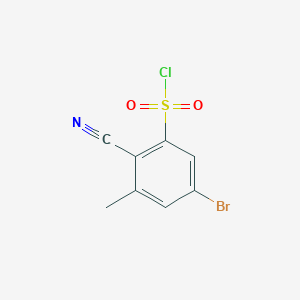![molecular formula C10H19ClN2O B1415660 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride CAS No. 2206607-66-9](/img/structure/B1415660.png)
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride
Übersicht
Beschreibung
“4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride” is a chemical compound with the molecular formula C9H15NO2. It has a molecular weight of 205.68 . The IUPAC name for this compound is 4-aminobicyclo [2.2.2]octane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c10-9-4-1-8 (2-5-9,3-6-9)7 (11)12;/h1-6,10H2, (H,11,12);1H . The canonical SMILES structure is C1CC2 (CCC1 (CC2)C (=O)O)N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 g/mol . It has a computed XLogP3-AA value of -2.1, indicating its solubility in water and lipids . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 169.110278721 g/mol . The topological polar surface area is 63.3 Ų . The compound has a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Aminobicyclo[2.2.2]octane derivatives are synthesized and evaluated for various applications. For instance, a study describes the synthesis of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives, showcasing its potential in chemical synthesis and transformations (Palkó, Sohár, & Fülöp, 2011).
Biological Activity
- The compound's derivatives have been researched for their antiprotozoal activities. A study synthesizing new 4-aminobicyclo[2.2.2]octane derivatives showed activities against Plasmodium falciparum and Trypanosoma b. rhodesiense (Seebacher, Brun, & Weis, 2004). Additionally, the structural requirements for the antiprotozoal activity of 4-Aminobicyclo[2.2.2]octan-2-ols have been investigated, focusing on the influence of the substitution of the bicyclo[2.2.2]octane skeleton (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).
Pharmaceutical Research
- A study synthesized and evaluated an aminopterin analogue with a bicyclo[2.2.2]octane structure, investigating its antifolate activity, which suggests potential pharmaceutical applications (Reynolds, Johnson, Piper, & Sirotnak, 2001).
Eigenschaften
IUPAC Name |
4-amino-N-methylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12-8(13)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKKAZAJURIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCC(CC1)(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




